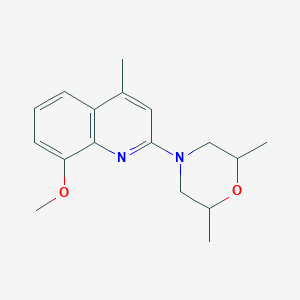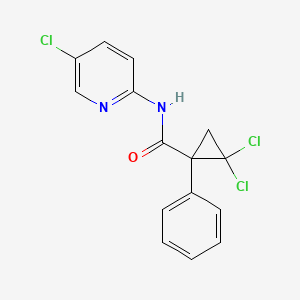![molecular formula C17H13N3O4S B5126278 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as "nitrobenzylthioinosine" or "NBMPR," and it has been shown to possess potent inhibitory effects on the cellular uptake of nucleosides.
Mécanisme D'action
The mechanism of action of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one involves the inhibition of nucleoside transporters, which are responsible for the cellular uptake of nucleosides. This inhibition leads to the accumulation of nucleoside analogs in the cells, which enhances their therapeutic efficacy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of nucleoside transporters, increased accumulation of nucleoside analogs in cells, and enhanced therapeutic efficacy of nucleoside analogs. The compound has also been shown to have anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one in lab experiments include its potent inhibitory effects on nucleoside transporters, which make it a useful tool for studying the cellular uptake of nucleosides. The compound's ability to enhance the therapeutic efficacy of nucleoside analogs also makes it a valuable agent for studying cancer chemotherapy and antiviral therapy.
The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal. The compound's specificity for nucleoside transporters also limits its use in studying other cellular processes.
Orientations Futures
Future research on 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one could focus on its potential therapeutic applications in other diseases, such as neurological disorders and metabolic disorders. The compound's anti-inflammatory and immunosuppressive effects could also be studied in more detail to identify new therapeutic targets.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound's inhibitory effects on nucleoside transporters have been shown to enhance the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy. Future research on this compound could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one involves the reaction of 4-(methylamino)phenol with 3-nitrobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst. This reaction leads to the formation of the thiazole ring and the nitrobenzylidene group, which are essential for the compound's biological activity.
Applications De Recherche Scientifique
The scientific research on 4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one has focused on its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. The compound's inhibitory effects on nucleoside transporters have been shown to enhance the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy.
Propriétés
IUPAC Name |
(5Z)-4-(4-hydroxy-N-methylanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-19(12-5-7-14(21)8-6-12)16-15(25-17(22)18-16)10-11-3-2-4-13(9-11)20(23)24/h2-10,21H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBOLQHZPSMGSW-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)SC2=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C\2=NC(=O)S/C2=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)

![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)


![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5126254.png)
![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126289.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)
